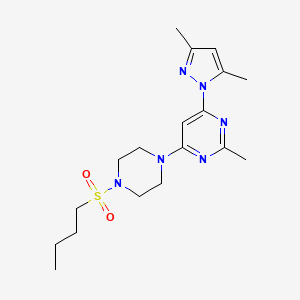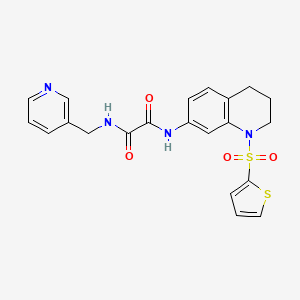
3-(2-Bromo-6-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromo-6-fluorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 1891959-38-8 . It has a linear formula of C9H10BrFO .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further connected to a propan-1-ol group.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 233.08 . Other physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediates
A significant area of application for compounds like “3-(2-Bromo-6-fluorophenyl)propan-1-ol” is in synthetic organic chemistry as intermediates for the synthesis of more complex molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, demonstrates the utility of bromo-fluorophenyl compounds in the pharmaceutical industry. Practical synthetic methodologies that minimize the use of toxic substances and optimize yields are crucial for large-scale production (Qiu et al., 2009).
Biologically Produced Diols
Research on the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol, where fluorophenyl compounds could potentially serve as precursors or analogs, underscores the relevance of such compounds in biotechnology and bioengineering. The emphasis is on developing cost-effective and environmentally sustainable methods for the recovery and purification of these diols, which have widespread applications in the production of polymers and biofuels (Xiu & Zeng, 2008).
Material Science and Photoluminescence
In material science, compounds featuring bromo-fluorophenyl groups are explored for their photoluminescent properties, contributing to the development of new optoelectronic materials. For example, research on quinazolines and pyrimidines, which may share reactive similarities with “this compound”, highlights the potential of such compounds in creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of these motifs into π-extended conjugated systems can lead to novel materials with desirable electroluminescent properties (Lipunova et al., 2018).
Environmental and Health Implications
The study of the environmental occurrence, exposure, and risks associated with organophosphorus chemicals like tris(1,3-dichloro-2-propyl)phosphate (TDCPP) provides a context for understanding the environmental and health implications of related bromo-fluorophenyl compounds. These studies are crucial for assessing the safety and potential risks of such compounds in consumer products and the environment (Wang et al., 2020).
Eigenschaften
IUPAC Name |
3-(2-bromo-6-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXRFXFNMJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)

![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)

